(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Description
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is a chiral amine featuring a brominated and isopropoxy-substituted aromatic ring. Its stereospecific (1S) configuration is critical for interactions with biological targets, such as receptors or enzymes, where enantioselectivity often dictates activity . The compound’s molecular formula is C₁₁H₁₅BrNO, with a molecular weight of ~272.15 g/mol (estimated from analogous compounds in ). The bromine atom at the 5-position of the phenyl ring enhances electrophilic reactivity, while the isopropoxy group at the 2-position contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
(1S)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the bromination of a suitable precursor, followed by the introduction of the isopropoxy group and the amine group. One common method involves the bromination of 2-(propan-2-yloxy)phenyl ethan-1-amine using bromine or a bromine source under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl ethan-1-amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This compound features a bromine atom and an isopropoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. Its biological activity has been investigated for various therapeutic applications, particularly in antimicrobial and anticancer research.
- IUPAC Name : (1S)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine
- Molecular Formula : C₁₁H₁₆BrNO
- Molecular Weight : 258.15 g/mol
- CAS Number : 1344951-39-8
Synthesis
The synthesis of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves:
- Bromination of a suitable precursor.
- Introduction of the isopropoxy group .
- Formation of the amine group through reductive amination.
The synthesis may be optimized for industrial production using techniques such as continuous flow synthesis to enhance yield and purity.
The biological activity of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and isopropoxy group can significantly influence its binding affinity and specificity, potentially modulating the activity of these targets.
Antimicrobial Properties
Research indicates that compounds similar to (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives can effectively target Chlamydia species, showing selectivity towards this pathogen while exhibiting lower toxicity towards human cells .
Anticancer Potential
The compound's structural similarity to known bioactive compounds suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of cancer cell lines, although specific mechanisms remain under investigation.
Case Studies
A notable study explored the structure-activity relationship (SAR) of various derivatives based on the core structure of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine. The findings highlighted:
- Selectivity for Chlamydia : Compounds showed a drastic decrease in infectious body formation in infected cells.
- Antibacterial Activity : Some derivatives displayed moderate antibacterial effects against pathogens like N. meningitidis and H. influenzae, suggesting a broad spectrum of activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
